5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT
Description
Historical Development of Indoxyl Phosphate Chromogenic Substrates
The foundation of indoxyl phosphate substrate chemistry traces back to fundamental discoveries in the mid-20th century that established the principles of chromogenic enzyme detection. The functionality of synthetic enzyme substrates was first demonstrated by Aizawa in 1939 using para-nitrophenyl-beta-D-galactopyranoside, establishing the conceptual framework for artificial substrate development. This pioneering work laid the groundwork for subsequent innovations in substrate design that would eventually lead to the sophisticated indoxyl phosphate systems used today.
The development of indoxyl substrates specifically began in the 1950s with applications in histochemistry, where indoxyl-acetate served as the first example of an esterase substrate capable of forming water-insoluble indigo dyes. These early investigations revealed that the oxidation of indoxyl compounds in the presence of oxygen produces characteristic blue coloration through the formation of indigo dimers, a principle that became fundamental to all subsequent indoxyl-based detection systems. Researchers discovered that the color intensity and insolubility of the resulting indigo products made them ideal for visualizing enzyme activity in both tissue samples and bacterial cultures.
The transition from simple indoxyl esters to phosphate derivatives represented a crucial advancement in substrate specificity and analytical precision. Horwitz and colleagues made significant contributions to this field in the 1960s by synthesizing indoxyl substrates with phosphate enzyme-labile groups, specifically designed for phosphatase detection. These developments established the theoretical foundation for creating substrates that could selectively detect alkaline phosphatase activity while producing easily observable chromogenic products.
Discovery and Development of Halogenated Indoxyl Phosphates
The introduction of halogen substituents into indoxyl phosphate structures marked a revolutionary advancement in chromogenic substrate technology. Early research in the 1950s demonstrated that halogen substituents at the benzyl rings could modify the color properties of indigo dyes, leading to enhanced visual detection capabilities. This discovery prompted systematic investigations into various halogenation patterns and their effects on substrate performance and product characteristics.
The specific development of 5-bromo-4-chloro-3-indoxyl phosphate emerged from targeted efforts to optimize both substrate specificity and product visibility. In 1984, Knecht and Dimond demonstrated that 5-bromo-4-chloro-3-indoxyl phosphate could be effectively used for visualization of phosphatase-labeled antibodies on Western blots. This breakthrough application quickly gained widespread adoption in diagnostics and molecular biology due to the superior color development and stability of the resulting products.
The strategic placement of bromine and chlorine substituents at the 5 and 4 positions respectively was not arbitrary but resulted from systematic optimization studies. These specific halogen substitutions provide optimal balance between substrate solubility, enzyme recognition, and product precipitation characteristics. The halogenated structure enhances the chromogenic reaction by facilitating rapid oxidation of the released indoxyl intermediate while ensuring that the resulting indigo product remains insoluble and localized at the site of enzyme activity.
Research has shown that the 5-bromo-4-chloro substitution pattern produces some of the smallest dye particles with minimal diffusion from hydrolysis sites, making it particularly valuable for precise localization studies. This characteristic distinguishes 5-bromo-4-chloro-3-indoxyl phosphate from other halogenated variants and explains its widespread adoption in applications requiring high spatial resolution of enzyme activity.
Evolution of 5-Bromo-4-chloro-3-indoxyl Phosphate Salt Forms and Their Biochemical Significance
The development of different salt forms of 5-bromo-4-chloro-3-indoxyl phosphate has been driven by the need to optimize solubility, stability, and compatibility with various analytical conditions. The most commonly encountered salt form is the disodium salt, which has the molecular formula C₈H₄BrClNO₄P·2Na and a formula weight of 370.43 daltons. This form demonstrates excellent water solubility at concentrations up to 50 milligrams per milliliter and has become the standard formulation for many commercial applications.
The disodium salt form offers several practical advantages that have contributed to its widespread adoption. It provides consistent dissolution characteristics in aqueous buffer systems and maintains stability under standard laboratory storage conditions when kept at -20°C and protected from light and moisture. The ionic nature of this salt form facilitates rapid dissolution and uniform distribution in reaction mixtures, ensuring reproducible enzymatic assays.
However, specialized applications have driven the development of alternative salt formulations, including the bis(2-amino-2-methyl-1,3-propanediol) salt. This particular salt form, with the molecular formula C₁₆H₂₈BrClN₃O₈P and molecular weight of 536.74 daltons, represents a significant advancement in substrate chemistry. The substantially larger molecular weight reflects the incorporation of two 2-amino-2-methyl-1,3-propanediol molecules as counterions, fundamentally altering the compound's physical and chemical properties.
The choice of salt form directly impacts substrate performance in specific analytical contexts. While the disodium salt excels in standard aqueous applications, the bis(2-amino-2-methyl-1,3-propanediol) salt offers unique advantages in specialized buffer systems and applications requiring precise pH control. The melting point of 171°C for the bis(2-amino-2-methyl-1,3-propanediol) salt form indicates enhanced thermal stability compared to other salt variants.
Importance of 2-Amino-2-methyl-1,3-propanediol as a Salt Former
2-Amino-2-methyl-1,3-propanediol, commonly referred to in the literature by its abbreviated form but properly identified by its full chemical name, serves as an exceptionally effective counterion for phosphate-containing substrates due to its unique structural and chemical properties. This compound, with the molecular formula C₄H₁₁NO₂ and molecular weight of 105.14 daltons, functions as a biological buffer with a pKa value of approximately 8.8, making it particularly suitable for applications involving alkaline phosphatase detection.
The structural characteristics of 2-amino-2-methyl-1,3-propanediol contribute significantly to its effectiveness as a salt former. The molecule contains both amino and hydroxyl functional groups, providing multiple sites for hydrogen bonding and electrostatic interactions with the phosphate moiety of the substrate. The presence of two hydroxyl groups and one amino group creates a zwitterionic character under physiological conditions, enhancing the stability of the resulting salt complex.
The buffering capacity of 2-amino-2-methyl-1,3-propanediol is particularly valuable in enzyme assays where maintaining optimal pH conditions is critical for enzymatic activity. The compound serves as an effective buffer for the determination of alkaline phosphatase activity and functions as a reaction buffer for enzymes with activity in the basic pH range. This dual functionality as both a salt former and a buffer component eliminates the need for additional buffering agents in many applications.
The hygroscopic nature of 2-amino-2-methyl-1,3-propanediol requires careful consideration in formulation and storage protocols. The compound readily absorbs moisture from the atmosphere, which can affect the stability and concentration of substrate solutions if not properly controlled. However, this property also contributes to the enhanced solubility characteristics of the bis(2-amino-2-methyl-1,3-propanediol) salt form compared to other salt variants.
Table 1: Comparative Properties of 5-Bromo-4-chloro-3-indoxyl Phosphate Salt Forms
| Property | Disodium Salt | Bis(2-amino-2-methyl-1,3-propanediol) Salt |
|---|---|---|
| Molecular Formula | C₈H₄BrClNO₄P·2Na | C₁₆H₂₈BrClN₃O₈P |
| Molecular Weight (Da) | 370.43 | 536.74 |
| CAS Number | 102185-33-1 | 107475-11-6 |
| Melting Point | Not specified | 171°C |
| Water Solubility | 50 mg/mL | Variable |
| Storage Temperature | -20°C | 0°C |
| pH Range Optimization | Standard alkaline conditions | Enhanced buffering capacity |
The bis(2-amino-2-methyl-1,3-propanediol) salt form represents a sophisticated approach to substrate formulation that addresses specific analytical challenges encountered in advanced biochemical applications. The incorporation of 2-amino-2-methyl-1,3-propanediol as the counterion provides enhanced pH stability, improved buffer capacity, and optimized conditions for alkaline phosphatase activity. These characteristics make this particular salt form especially valuable in applications requiring precise control over reaction conditions and consistent enzymatic performance across varying experimental parameters.
Properties
CAS No. |
107475-11-6 |
|---|---|
Molecular Formula |
C16H28BrClN3O8P |
Molecular Weight |
536.74 |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Chloro-2-Aminobenzoic Acid
The synthesis begins with the bromination of 4-chloro-2-aminobenzoic acid (I) using N-bromosuccinimide (NBS) in an acidic aqueous medium. This step introduces a bromine atom at the 5-position of the aromatic ring, yielding 5-bromo-4-chloro-2-aminobenzoic acid (II). Reaction conditions include:
Critical parameters include pH control (maintained at 2–3 using HCl) and stoichiometric equivalence of NBS to ensure selective bromination without overhalogenation .
Nucleophilic Substitution with Sodium Chloroacetate
The brominated intermediate (II) undergoes nucleophilic substitution with sodium chloroacetate to form N-(4-bromo-5-chloro-2-carboxy)phenylglycine (III). Key steps include:
-
Reagents : Sodium chloroacetate, potassium iodide (catalyst), NaOH
-
Conditions :
-
pH : 7–8 (adjusted with Na₂CO₃)
-
Temperature : Reflux (~100°C)
-
Time : 45–60 minutes
-
The reaction mechanism involves the amine group of (II) attacking the electrophilic carbon of chloroacetate, followed by deprotonation. Excess sodium chloroacetate ensures complete substitution, while KI catalyzes the reaction by generating iodide ions .
Cyclization and Decarboxylation
Cyclization of (III) under acidic conditions forms the indole backbone. Heating (III) in acetic anhydride at 120°C induces cyclization and simultaneous decarboxylation, producing 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester (IV).
Decarboxylation eliminates the carboxylic acid group, while acetylation protects the indole nitrogen. The product is purified via recrystallization from ethanol .
Phosphorylation and Esterification
The indole derivative (IV) is phosphorylated using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), followed by esterification with 2-amino-2-methyl-1,3-propanediol.
-
Phosphorylation :
-
Reagents : POCl₃, DMF
-
Temperature : 0–5°C (ice bath)
-
Time : 1 hour
-
-
Esterification :
The phosphorylated intermediate reacts with the diol to form the bis-ammonium salt. Triethylamine neutralizes HCl generated during esterification, driving the reaction to completion .
Salt Formation and Purification
The crude product is purified through a sequence of solvent extraction, activated carbon decolorization, and crystallization.
-
Extraction : Ethyl acetate/water partitioning removes unreacted starting materials.
-
Decolorization : Activated carbon in ethanol adsorbs impurities.
-
Crystallization : Ethanol-water mixture (3:1 v/v) at 4°C yields pure product .
Final Characterization :
-
Molecular Formula : C₁₆H₂₈BrClN₃O₈P
-
Molecular Weight : 536.74 g/mol
-
NMR Data (DMSO-d₆):
Analytical Validation
Liquid chromatography-mass spectrometry (LC-MS) methods ensure product integrity:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 (1.7 µm, 100 mm) |
| Mobile Phase | 0.1% acetic acid in methanol/water |
| Retention Time | 5.7–7.6 minutes |
| Detection | UV-Vis (280 nm), MS/MS |
| Purity | >98% |
Industrial-Scale Optimization
Commercial manufacturers (e.g., Sigma-Aldrich, MP Bio) optimize the protocol for scalability:
-
Batch Size : 1–10 kg
-
Yield Improvement : 90% via continuous pH monitoring during substitution .
-
Cost Reduction : Recycling solvents (e.g., DMF, THF) reduces waste .
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT primarily undergoes hydrolysis when exposed to alkaline phosphatase. This reaction cleaves the phosphate group, resulting in the formation of 5-bromo-4-chloroindoxyl, which subsequently dimerizes to produce an intensely blue product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system to maintain the optimal pH for enzyme activity. Common reagents used in this reaction include nitro blue tetrazolium chloride (NBT), which enhances the colorimetric detection by forming an insoluble dark blue diformazan precipitate .
Major Products
The major product formed from the hydrolysis of 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE is 5-bromo-4-chloroindoxyl, which dimerizes to form 5,5′-dibromo-4,4′-dichloro-indigo, an intensely blue compound .
Scientific Research Applications
Biochemical Assays
Substrate for Alkaline Phosphatase
BCIP serves as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. When BCIP is cleaved by alkaline phosphatase, it produces an indoxyl compound that dimerizes to form a blue precipitate. This property is exploited in various enzyme assays to quantify enzyme activity effectively. The sensitivity and specificity of BCIP make it a preferred choice for researchers studying enzyme kinetics and mechanisms .
Histochemical Staining
Visualization of Cellular Structures
In histochemistry, BCIP is utilized for staining tissues to visualize specific cell types or structures. It is particularly effective in conjunction with nitro blue tetrazolium (NBT), forming a chromogenic reaction that allows for the identification of alkaline phosphatase activity in tissue sections. This application is crucial for studies involving tissue pathology and cellular localization of enzymes .
Applications in Immunohistochemistry
BCIP/NBT substrate systems are widely used in immunohistochemistry to detect proteins tagged with alkaline phosphatase. The resulting blue precipitate provides a visual marker that can be analyzed under a microscope, facilitating the study of protein expression patterns in various biological samples .
Pharmaceutical Development
Role in Drug Formulation Studies
BCIP plays a role in the development of cholinergic drugs, which are essential for treating neurological disorders. By utilizing BCIP in enzyme assays, researchers can assess the efficacy and mechanism of action of potential drug candidates targeting phosphatases involved in cholinergic signaling pathways .
Biotechnology Applications
Genetic Engineering and GMOs
In biotechnology, BCIP is employed to track gene expression and protein production in genetically modified organisms (GMOs). Its ability to provide clear visual indicators of enzyme activity makes it an invaluable tool for researchers working on gene expression studies and transgenic plant development .
Comprehensive Data Table
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Biochemical Assays | Substrate for alkaline phosphatase | High sensitivity for enzyme activity |
| Histochemistry | Staining tissues | Visual identification of cellular structures |
| Immunohistochemistry | Protein detection with alkaline phosphatase | Clear visual markers for protein expression |
| Pharmaceutical Development | Drug formulation studies | Assessing efficacy of cholinergic drugs |
| Biotechnology | Tracking gene expression in GMOs | Facilitates genetic engineering research |
Mechanism of Action
The compound exerts its effects through enzymatic hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group from 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, resulting in the formation of 5-bromo-4-chloroindoxyl. This intermediate is then oxidized by atmospheric oxygen or nitro blue tetrazolium chloride to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . The molecular targets involved in this process are primarily the phosphate groups and the indoxyl moiety of the compound .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-Bromo-4-chloro-3-indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt
- CAS Registry Number : 107475-12-7
- Molecular Formula : C₁₆H₃₀N₃O₈P
- Molecular Weight : 423.40 g/mol
- Structure: Comprises a substituted indoxyl phosphate core (5-bromo-4-chloro modifications) paired with two molecules of 2-amino-2-methyl-1,3-propanediol (AMPD) as counterions .
Functional Role :
This compound is a chromogenic substrate for alkaline phosphatase (ALP) , widely used in biochemical assays (e.g., Western blotting, ELISA, histochemistry). Enzymatic cleavage releases a water-insoluble indigo derivative, producing a blue precipitate. The AMPD salt enhances solubility in aqueous buffers, optimizing reactivity in alkaline conditions (pH 9.9) .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include:
3-Indoxyl Phosphate (Unsubstituted) : Lacks halogen substituents, leading to slower enzymatic cleavage and lower sensitivity.
5-Bromo-4-Chloro-3-Indoxyl Phosphate (BCIP) Sodium Salt : Sodium counterion reduces solubility in organic solvents compared to AMPD salts.
Naphthol AS-MX Phosphate : Aryl naphthol-based substrate yielding red products with fast red violet LB salt; requires AMPD buffer for optimal activity .
Comparative Data Table
Key Findings
- Halogen Effects : The 5-bromo and 4-chloro substituents increase electron withdrawal, accelerating phosphate hydrolysis by ALP compared to unsubstituted indoxyl phosphates. This results in faster signal generation (~2× higher Vmax than 3-indoxyl phosphate) .
- Counterion Advantages : Bis(AMPD) salt improves aqueous solubility (>50 mg/mL) compared to sodium salts, reducing precipitation in alkaline buffers. AMPD also acts as a buffer, stabilizing pH during prolonged assays .
- Cross-Reactivity : Unlike naphthol AS-MX phosphate, this compound is specific to ALP and shows minimal interference with peroxidases or oxidases .
Research Implications and Limitations
- Superiority in High-Throughput Assays: The AMPD salt’s solubility and stability make it ideal for automated systems requiring consistent pH and low background noise.
- Limitations : Higher molecular weight may reduce membrane permeability in cell-based assays compared to smaller substrates like p-nitrophenyl phosphate.
Biological Activity
5-Bromo-4-chloro-3-indoxyl phosphate, commonly referred to as BCIP, is a synthetic chromogenic substrate extensively utilized in various molecular biology applications. Its primary function is to facilitate the colorimetric detection of alkaline phosphatase (AP) activity, which is crucial in techniques such as immunohistochemistry, in situ hybridization, and immunoblotting.
Chemical Structure and Properties
BCIP is characterized by its molecular formula and is available in different salt forms, notably the p-toluidine salt and disodium salt. The p-toluidine salt is soluble in dimethylformamide, while the disodium salt is water-soluble, allowing for versatile applications depending on the experimental requirements .
Upon exposure to alkaline phosphatase, BCIP undergoes hydrolysis to generate indoxyl, which subsequently oxidizes to form a blue dye known as 5,5'-dibromo-4,4'-dichloro-indigo. This process can be amplified using nitro blue tetrazolium (NBT), resulting in an insoluble dark blue precipitate that can be visually detected . The overall reaction can be summarized as follows:
Applications in Biological Research
BCIP is primarily used for:
- Immunohistochemistry : To visualize protein expression in tissue sections.
- In Situ Hybridization : For detecting specific nucleic acid sequences within fixed tissues or cells.
- Western Blotting : To identify proteins separated by gel electrophoresis.
The sensitivity and specificity of BCIP make it a preferred substrate in these applications. For instance, when combined with NBT, it significantly enhances the visibility of alkaline phosphatase activity due to the formation of a stable colorimetric product .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of BCIP in various experimental setups:
- Detection of Alkaline Phosphatase Activity :
- Immunohistochemical Staining :
- Quantitative Analysis :
Safety and Handling
While BCIP is generally considered safe for laboratory use, it does pose certain hazards. It may cause organ damage upon exposure and should be handled with appropriate protective equipment such as gloves and masks. Additionally, it is not classified as an endocrine disruptor or a carcinogen according to current safety assessments .
Q & A
Basic Research Questions
Q. How can researchers distinguish between 5-Bromo-4-Chloro-3-Indoxyl Phosphate (BCIP) and its bis(2-amino-2-methyl-1,3-propanediol) (AMPD) salt in experimental protocols?
- Methodology : Use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to identify the presence of AMPD protons (e.g., amino and hydroxyl groups) in the salt form. Compare retention times via high-performance liquid chromatography (HPLC) with a C18 column and aqueous/organic mobile phase to separate the free phosphate from its salt derivative .
- Key Data : The CAS RN 107475-11-6 uniquely identifies the AMPD salt, while BCIP disodium salt (CAS RN 102185-33-1) lacks the AMPD counterion .
Q. What are the solubility and stability parameters of BCIP-AMPD salt in aqueous buffers for chromogenic assays?
- Methodology : Prepare stock solutions in Tris-HCl (pH 9.5) or 2-amino-2-methyl-1-propanol (AMP) buffer to maintain solubility and prevent hydrolysis. Stability tests at 4°C vs. -20°C should be conducted using UV-Vis spectroscopy to monitor absorbance peaks at ~620 nm (indigo precipitate) over 7–14 days .
- Critical Factors : Avoid divalent cations (e.g., Mg²⁺) in buffers, as they may precipitate the phosphate group .
Advanced Research Questions
Q. How can researchers optimize BCIP-AMPD-based chromogenic reactions for alkaline phosphatase (ALP) detection in low-abundance targets?
- Methodology : Titrate ALP concentrations (0.1–10 mU/mL) against BCIP-AMPD (0.1–1.0 mM) in kinetic assays. Use Michaelis-Menten kinetics to calculate and , adjusting pH (8.5–10.0) and ionic strength to enhance sensitivity. Include nitroblue tetrazolium (NBT) as an electron acceptor to amplify signal intensity .
- Data Contradictions : Some studies report non-linear kinetics at BCIP-AMPD >1 mM due to substrate inhibition; validate with dose-response curves .
Q. What experimental controls are critical when BCIP-AMPD produces inconsistent staining in immunohistochemistry (IHC)?
- Methodology :
- Negative Control : Omit primary antibody to rule out endogenous phosphatase activity.
- Inhibitor Control : Add 1 mM levamisole to block intestinal alkaline phosphatase (IAP) in tissue sections.
- Substrate Specificity : Compare BCIP-AMPD with alternative substrates (e.g., p-nitrophenyl phosphate) to confirm ALP-specific reactivity .
- Troubleshooting : Incomplete washing steps may leave residual detergent (e.g., Tween-20), interfering with AMPD solubility .
Q. How does the choice of counterion (AMPD vs. disodium) impact detection limits in Western blotting?
- Methodology : Perform side-by-side comparisons using identical protein loads (10–100 µg/lane) and ALP-conjugated secondary antibodies. Quantify bands via densitometry and calculate signal-to-noise ratios.
- Findings : AMPD salts often yield lower background due to reduced non-specific binding compared to disodium salts, but require higher buffer pH (≥9.5) for optimal solubility .
Methodological Comparisons
Theoretical and Practical Considerations
- Guiding Principle : Link BCIP-AMPD use to phosphatase enzyme mechanisms (e.g., hydrolysis kinetics, metal ion dependency) to design robust assays .
- Data Interpretation : Inconsistent precipitate formation may indicate competing redox reactions; characterize using cyclic voltammetry to identify interference sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
